![molecular formula C16H22ClNO B12604298 6-[4-(Dimethylamino)butan-2-yl]naphthalen-2-ol;hydrochloride CAS No. 898548-91-9](/img/structure/B12604298.png)
6-[4-(Dimethylamino)butan-2-yl]naphthalen-2-ol;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[4-(Dimethylamino)butan-2-yl]naphthalen-2-ol;hydrochloride is a chemical compound with a complex structure that includes a naphthalene ring substituted with a dimethylamino group and a butan-2-yl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[4-(Dimethylamino)butan-2-yl]naphthalen-2-ol;hydrochloride typically involves multiple steps. One common method involves the reaction of naphthalen-2-ol with 4-(dimethylamino)butan-2-ol under specific conditions to form the desired product. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like triethylamine .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as column chromatography to isolate the desired product from by-products and impurities .
Chemical Reactions Analysis
Types of Reactions
6-[4-(Dimethylamino)butan-2-yl]naphthalen-2-ol;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield naphthoquinones, while substitution reactions can produce a variety of substituted naphthalene derivatives .
Scientific Research Applications
6-[4-(Dimethylamino)butan-2-yl]naphthalen-2-ol;hydrochloride has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-[4-(Dimethylamino)butan-2-yl]naphthalen-2-ol;hydrochloride involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or proteins, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
4-(Dimethylamino)butan-2-ol: A related compound with similar structural features but different functional groups.
Naphthalen-2-ol: The parent compound of the naphthalene ring system.
Bedaquiline: A compound with a similar naphthalene structure used in the treatment of tuberculosis.
Uniqueness
Its structural features allow it to participate in diverse chemical reactions and exhibit a range of biological activities .
Properties
CAS No. |
898548-91-9 |
|---|---|
Molecular Formula |
C16H22ClNO |
Molecular Weight |
279.80 g/mol |
IUPAC Name |
6-[4-(dimethylamino)butan-2-yl]naphthalen-2-ol;hydrochloride |
InChI |
InChI=1S/C16H21NO.ClH/c1-12(8-9-17(2)3)13-4-5-15-11-16(18)7-6-14(15)10-13;/h4-7,10-12,18H,8-9H2,1-3H3;1H |
InChI Key |
QNHVDPWOZALEBI-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCN(C)C)C1=CC2=C(C=C1)C=C(C=C2)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Octyl-5-[5-[5-[5-[5-(5-octylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]thiophene](/img/structure/B12604215.png)
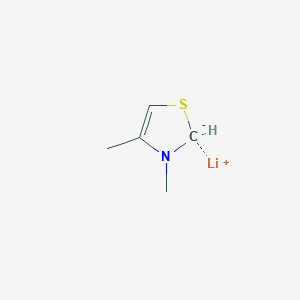
![1H-Indole-1-acetic acid, 3-[(2-ethylphenyl)sulfonyl]-2,5-dimethyl-](/img/structure/B12604230.png)
![5-[3-(Hydroxymethyl)phenyl]furan-2-carbaldehyde](/img/structure/B12604232.png)
![3-[3-(5-Fluoropyridin-2-yl)-1,2,4-oxadiazol-5-yl]propanoic acid](/img/structure/B12604238.png)
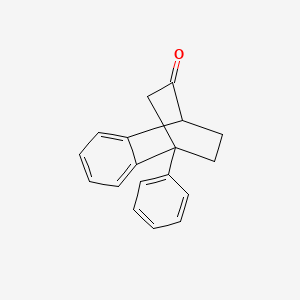
![4,4'-(1,4-Phenylene)bis[1-(4-aminophenyl)pyridin-1-ium]](/img/structure/B12604250.png)
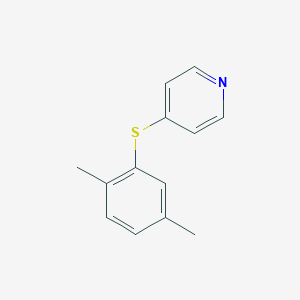
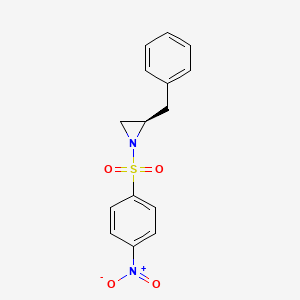
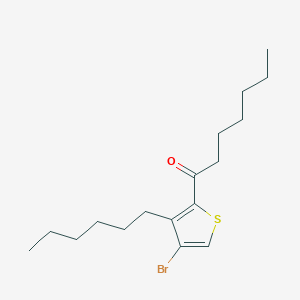
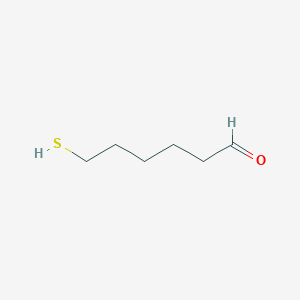
![8-Hydroxy-4-oxo-N-[(pyridin-2-yl)methyl]-1,4-dihydroquinoline-2-carboxamide](/img/structure/B12604293.png)
![4-{[2-Methyl-4-(pyrrolidin-1-yl)quinazolin-7-yl]oxy}benzonitrile](/img/structure/B12604303.png)
![3,5-Dichloro-n-[(4-fluoro-1-hexylpiperidin-4-yl)methyl]benzamide](/img/structure/B12604309.png)
